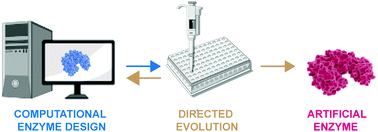Artificial enzymes bringing together computational design and directed evolution
Organic & Biomolecular Chemistry Pub Date: 2021-01-08 DOI: 10.1039/D0OB02143A
Abstract
Enzymes are proteins that catalyse chemical reactions and, as such, have been widely used to facilitate a variety of natural and industrial processes, dating back to ancient times. In fact, the global enzymes market is projected to reach $10.5 billion in 2024. The development of computational and DNA editing tools boosted the creation of artificial enzymes (de novo enzymes) – synthetic or organic molecules created to present abiological catalytic functions. These novel catalysts seek to expand the catalytic power offered by nature through new functions and properties. In this manuscript, we discuss the advantages of combining computational design with directed evolution for the development of artificial enzymes and how this strategy allows to fill in the gaps that these methods present individually by providing key insights about the sequence-function relationship. We also review examples, and respective strategies, where this approach has enabled the creation of artificial enzymes with promising catalytic activity. Such key enabling technologies are opening new windows of opportunity in a variety of industries, including pharmaceutical, chemical, biofuels, and food, contributing towards a more sustainable development.

Recommended Literature
- [1] Structural characterization and functional evaluation of lactoferrin–polyphenol conjugates formed by free-radical graft copolymerization
- [2] Water-soluble and phosphorus-containing carbon dots with strong green fluorescence for cell labeling†
- [3] Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties†
- [4] Study on the interaction mechanism, physicochemical properties and application in oil-in-water emulsion of soy protein isolate and tannic acid
- [5] Structural transition and magnetic properties of Mn doped Bi0.88Sm0.12FeO3 ceramics†
- [6] Synthesis of copper submicro/nanoplates with high stability and their recyclable superior catalytic activity towards 4-nitrophenol reduction†
- [7] Study of the morphological evolution of vanadium pentoxide nanostructures under hydrothermal conditions†
- [8] Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists†
- [9] Structural transformation of vesicles formed by a polystyrene-b-poly(acrylic acid)/polystyrene-b-poly(4-vinyl pyridine) mixture: from symmetric to asymmetric membranes†
- [10] Visualization and measurement of flow in two-dimensional paper networks










